molecular formula C24H19BrN4OS B2939108 N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-methylacetamide CAS No. 422290-07-1

N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-methylacetamide

Katalognummer: B2939108
CAS-Nummer: 422290-07-1
Molekulargewicht: 491.41
InChI-Schlüssel: XZXMVXFELTTXOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide” is a complex organic compound that belongs to the class of benzimidazoquinazolines . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that is an important constituent of many bioactive heterocyclic compounds .


Synthesis Analysis

The synthesis of benzimidazoquinazolines involves a highly regioselective C–C bond cleavage/amination of isatins . This process is carried out by reacting with o-phenylene diamines . The method is operationally simple, enabling the C–C bond cleavage and triple C–N bond formation . It’s a practical transition-metal-free method .


Chemical Reactions Analysis

The chemical reactions involving benzimidazoquinazolines are diverse. They include aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis reactions . These reactions are used in the synthesis of benzimidazoquinazolines and their derivatives .

Wissenschaftliche Forschungsanwendungen

Antiviral Activities

N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide, a quinazolinone derivative, has been studied for its potential antiviral activities. Quinazolinones synthesized using microwave techniques demonstrated effectiveness against various viruses, including influenza A and other respiratory viruses, highlighting their potential as antiviral agents (Selvam et al., 2007).

Anticancer Properties

Quinazolinone derivatives, including those similar to N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide, have shown promise in cancer research. Studies reveal significant anticancer activities, with some compounds exhibiting high anti-monoamine oxidase and antitumor activity, making them potential candidates for cancer therapy (Markosyan et al., 2015).

Antibacterial Activity

Research on quinazolinone compounds has shown their effectiveness against pathogenic microorganisms. Quinazolin-4-ones with various substituents demonstrated good to moderate antibacterial activity against both gram-negative and positive bacteria, indicating their potential as antibacterial agents (Akl et al., 2017).

Anticonvulsant Properties

Studies on quinazolinone derivatives, similar in structure to N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide, have shown potential as anticonvulsant agents. These compounds have been effective in experimental models, suggesting their use in treating seizure disorders (Ugale et al., 2012).

Anti-inflammatory Effects

Certain benzimidazo[1,2-c]quinazoline derivatives have demonstrated the ability to inhibit tumor necrosis factor alpha (TNF-alpha) production, indicating potential anti-inflammatory properties. This suggests a possible therapeutic application in inflammatory conditions (Galarce et al., 2008).

Zukünftige Richtungen

The future directions for research on “N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide” and similar compounds could involve exploring their potential biological activities and therapeutic applications . The development of more efficient and environmentally friendly synthetic methods could also be a focus .

Eigenschaften

IUPAC Name

N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN4OS/c1-28(14-16-7-3-2-4-8-16)22(30)15-31-24-27-19-12-11-17(25)13-18(19)23-26-20-9-5-6-10-21(20)29(23)24/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXMVXFELTTXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.